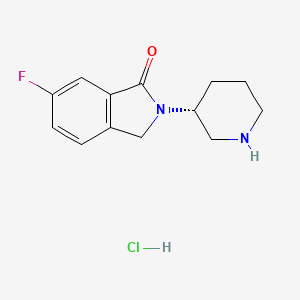

![molecular formula C11H15NO3S B2370951 tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate CAS No. 1314538-74-3](/img/structure/B2370951.png)

tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

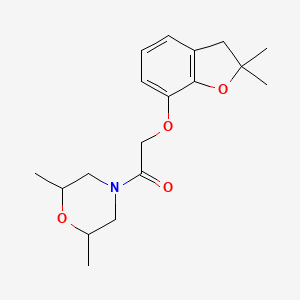

“tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate” is a chemical compound with the molecular formula C11H15NO3S . It has a molecular weight of 241.31 . The compound is stored at a temperature of 4°C and is in the form of an oil .

Molecular Structure Analysis

The InChI code for “tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate” is 1S/C11H15NO3S/c1-11(2,3)15-10(14)12-6-8-4-5-9(7-13)16-8/h4-5,7H,6H2,1-3H3,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate” is an oil that is stored at a temperature of 4°C . It has a molecular weight of 241.31 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Crystal Structure and Bonding

- The compounds tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, which are similar to tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate, form part of an isostructural family. These compounds exhibit a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, playing a significant role in the crystal structures of diacetylenes (Baillargeon et al., 2017).

Molecular Interactions and Hydrogen Bonding

- Two carbamate derivatives closely related to tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate were synthesized and analyzed using X-ray diffraction. The study revealed the presence of strong and weak hydrogen bonds forming a three-dimensional architecture through N-H⋯O, N-H⋯Se, C-H⋯O, C-H⋯Cl, and C-H⋯π interactions, contributing to their molecular stability and structure (Das et al., 2016).

Synthesis and Reaction Optimization

- The compound tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, structurally similar to the compound of interest, was synthesized and its structure confirmed by MS and 1HNMR. The synthesis method was optimized for better yield, showing the importance of methodological advancements in the synthesis of complex carbamates (Zhao et al., 2017).

Enantioselective Synthesis and Catalytic Applications

- Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class related to tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate, behave as N-(Boc)-protected nitrones in reactions with organometallics to produce N-(Boc)hydroxylamines. They demonstrate significant potential as building blocks in organic synthesis, highlighting the versatility of carbamate compounds in catalytic processes (Guinchard et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

tert-butyl N-[(5-formylthiophen-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-11(2,3)15-10(14)12-6-8-4-5-9(7-13)16-8/h4-5,7H,6H2,1-3H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPSHJKELZXERP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(S1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

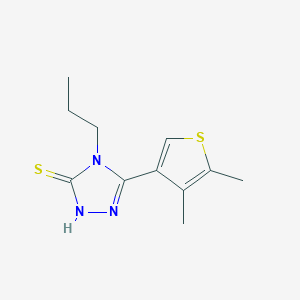

![3-methyl-6-(4-(thieno[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370871.png)

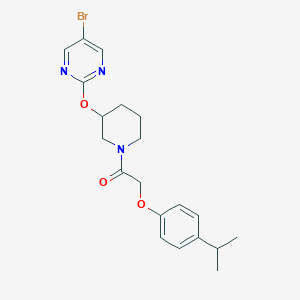

![(E)-3-(but-2-en-1-yl)-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2370876.png)

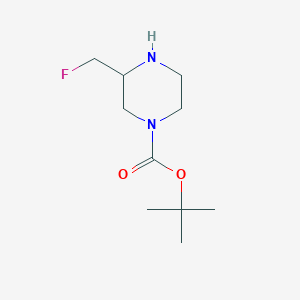

![9-(3-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/structure/B2370879.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)urea](/img/structure/B2370880.png)

![2,4-Difluoro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2370887.png)

![N-(3-chlorophenyl)-2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2370888.png)

![Ethyl 2-[(2-{[4-(dimethylamino)phenyl]methylene}hydrazino)carbonyl]-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2370890.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2370891.png)